3-Bromo-1-iodoimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-1-iodoimidazo[1,5-a]pyridine” is a chemical compound with the CAS Number: 2580241-97-8 . It has a molecular weight of 322.93 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of “3-Bromo-1-iodoimidazo[1,5-a]pyridine” has been achieved through various methods. One such method involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . Another method involves an efficient co-electrolysis process in a simple undivided cell without any external oxidant .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-1-iodoimidazo[1,5-a]pyridine . The InChI code for this compound is 1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H .
Chemical Reactions Analysis
In terms of chemical reactions, “3-Bromo-1-iodoimidazo[1,5-a]pyridine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . A domino condensation/bromination sequence is involved in the process .
Physical And Chemical Properties Analysis
The compound “3-Bromo-1-iodoimidazo[1,5-a]pyridine” is a powder in its physical form . It has a molecular weight of 322.93 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Glutamine Synthetase Inhibitors
3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for the Mtb drug development . A library of these compounds was synthesized employing microwave-assisted one-pot Ugi-type .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors, therefore, synthesizing a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .
Sensors
These compounds have also been used in the development of sensors . Their unique properties make them suitable for detecting various physical and chemical parameters .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-1-iodoimidazo[1,5-a]pyridine is a complex organic compound that has been studied for its potential pharmacological activities
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-1-iodoimidazo[1,5-a]pyridine belongs, have been known to exhibit a wide range of biological and pharmacological activities . These activities are often achieved through interactions with various biological targets, leading to changes in cellular processes. The specific mode of action of 3-Bromo-1-iodoimidazo[1,5-a]pyridine would depend on its specific targets, which are yet to be identified.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been known to interact with various biochemical pathways . The specific pathways affected by 3-Bromo-1-iodoimidazo[1,5-a]pyridine would depend on its specific targets and mode of action, which are yet to be identified.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their potential anticancer activities against breast cancer cells
properties
IUPAC Name |
3-bromo-1-iodoimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMYUJTJQFMSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-iodoimidazo[1,5-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.